molecular formula C16H13ClN2O B13994317 1-(4-Methoxybenzyl)-4-chlorophthalazine

1-(4-Methoxybenzyl)-4-chlorophthalazine

Cat. No.: B13994317
M. Wt: 284.74 g/mol
InChI Key: DQIMGVZYKGQXRH-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-methoxybenzyl)phthalazine is a heterocyclic compound that belongs to the phthalazine family. Phthalazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a chlorine atom and a methoxybenzyl group attached to the phthalazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(4-methoxybenzyl)phthalazine can be synthesized through a multi-step process. One common method involves the reaction of 4-(4-methoxybenzyl)phthalazin-1(2H)-one with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). The reaction mixture is refluxed for several hours and then poured into an ice-water mixture with vigorous stirring to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-methoxybenzyl)phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Products: Various substituted phthalazines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the phthalazine core.

    Coupling Products: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

1-Chloro-4-(4-methoxybenzyl)phthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-4-(4-methoxybenzyl)phthalazine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-(4-methoxybenzyl)phthalazine is unique due to the presence of both a chlorine atom and a methoxybenzyl group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

1-chloro-4-[(4-methoxyphenyl)methyl]phthalazine

InChI

InChI=1S/C16H13ClN2O/c1-20-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-18-15/h2-9H,10H2,1H3

InChI Key

DQIMGVZYKGQXRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

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